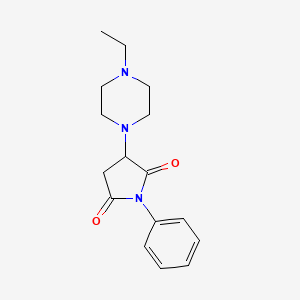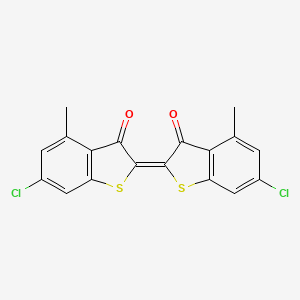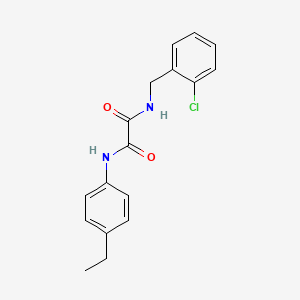![molecular formula C24H22N2O2 B5026800 1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of NAP is not fully understood, but it is believed to act through multiple pathways. NAP has been shown to activate the AKT and ERK signaling pathways, which are involved in cell survival and growth. Additionally, NAP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. In addition, NAP has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
实验室实验的优点和局限性
One advantage of using NAP in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using NAP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research of NAP, including investigating its potential as a treatment for neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NAP and its biochemical and physiological effects. Finally, the development of new synthesis methods for NAP may lead to improved purity and yield, which could facilitate further research.
In conclusion, 1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine, or NAP, is a synthetic molecule that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. NAP has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
合成方法
The synthesis of NAP can be achieved through various methods, including the Pd-catalyzed Suzuki coupling reaction, Buchwald-Hartwig amination, and reductive amination. The most commonly used method for synthesizing NAP is the Pd-catalyzed Suzuki coupling reaction, which involves the reaction of 1-bromo-2-naphthoic acid with 4-phenylpiperazine in the presence of a palladium catalyst. This method yields NAP with high purity and yield.
科学研究应用
NAP has shown promising results in various scientific research applications, including neuroprotection, anti-inflammatory, and anticancer properties. In the field of neuroprotection, NAP has been shown to protect neurons from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, NAP has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, NAP has shown anticancer properties by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(26-14-12-25(13-15-26)20-7-2-1-3-8-20)16-19-17-28-22-11-10-18-6-4-5-9-21(18)24(19)22/h1-11,17H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFORGTFHDRMJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)

![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}acetamide](/img/structure/B5026753.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)